8-Bromo-6-iodoimidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Modern Organic Synthesis
Imidazo[1,2-a]pyridines are bicyclic aromatic heterocyclic compounds formed by the fusion of a pyridine (B92270) ring with an imidazole (B134444) ring. rsc.org This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. mdpi.comresearchgate.netnih.gov The inherent drug-like properties of this core have led to its incorporation into numerous commercially available drugs, including Zolpidem, Alpidem, Zolimidine, and Miroprofen. researchgate.netnih.govresearchgate.net
The significance of the imidazo[1,2-a]pyridine scaffold extends across a broad spectrum of therapeutic areas. nih.gov Research has demonstrated that derivatives of this scaffold possess potent biological activities, which are summarized in the table below.
| Biological Activity | References |
| Anticancer | mdpi.comresearchgate.net |
| Antimicrobial / Antibacterial | mdpi.comresearchgate.net |
| Antiviral | mdpi.comresearchgate.net |
| Anti-inflammatory | mdpi.com |
| Anticonvulsant | nih.gov |
| Antileishmanial | nih.gov |
| Antidiabetic | mdpi.com |
| Proton Pump Inhibition | nih.gov |
Beyond their medicinal applications, these compounds serve as pivotal intermediates in drug discovery and organic synthesis, allowing for extensive functionalization to create libraries of new chemical entities. rsc.org Their unique chemical properties also make them valuable in materials science, for example, in the production of specialized dyes.
Strategic Importance of Halogenation Patterns in Heterocyclic Systems
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental and powerful strategy in organic synthesis. nih.gov The introduction of halogens such as chlorine, bromine, and iodine into heterocyclic systems like imidazo[1,2-a]pyridine is of critical strategic importance for several reasons.
Firstly, halogen atoms significantly modify the physicochemical properties of the parent molecule. They can alter electronic properties, lipophilicity, and solubility, which in turn can influence the compound's biological activity and pharmacokinetic profile. Secondly, and crucially for synthetic chemists, halogen atoms act as versatile "reactive handles." nih.gov Their presence on the heterocyclic ring provides specific sites for further chemical modification through a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This enables the construction of more complex molecular architectures from a relatively simple halogenated precursor.
The type of halogen and its position on the ring are critical factors that determine its reactivity. For instance, the carbon-iodine (C-I) bond is generally weaker and more reactive than the carbon-bromine (C-Br) bond, which is in turn more reactive than the carbon-chlorine (C-Cl) bond. Chemists can exploit these differences in reactivity to achieve site-selective modifications on a poly-halogenated scaffold. This strategic placement of different halogens allows for a controlled, stepwise synthesis of complex target molecules.
Academic Research Focus on 8-Bromo-6-iodoimidazo[1,2-a]pyridine within the Broader Class of Halogenated Imidazo[1,2-a]pyridines
Within the diverse class of halogenated imidazo[1,2-a]pyridines, the specific compound This compound has emerged as a subject of significant academic and industrial research interest. This interest is primarily due to the synthetic versatility offered by its unique di-halogenation pattern.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrIN₂ | sigmaaldrich.com |
| Molecular Weight | 322.93 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | OKEMQQRZPHOOGS-UHFFFAOYSA-N | sigmaaldrich.com |
The academic focus on this particular molecule stems from the differential reactivity of the bromine and iodine substituents. The bromo group at the 8-position and the iodo group at the 6-position provide two distinct reaction sites that can be addressed selectively.
The 8-Bromo Position : The C8-Br bond is a well-established site for palladium-catalyzed cross-coupling reactions. Researchers utilize this position to introduce various aryl or heteroaryl groups via Suzuki-Miyaura coupling, which has been shown to be an effective strategy for enhancing the biological activity of the scaffold, particularly in the development of novel antiparasitic agents.
The 6-Iodo Position : The carbon-iodine bond at the 6-position is weaker and thus more reactive than the C-Br bond at the 8-position. This makes the iodine atom a better leaving group, facilitating nucleophilic substitution reactions or alternative coupling reactions at this site, often under milder conditions than those required to react the C-Br bond.
This differential reactivity allows for a programmed, sequential functionalization of the imidazo[1,2-a]pyridine core. A synthetic route can be designed to first modify the more reactive C6-I position, followed by a different transformation at the C8-Br position. This strategic, site-selective approach makes this compound a highly valuable and versatile building block for the synthesis of complex, polysubstituted imidazo[1,2-a]pyridines, enabling the systematic exploration of chemical space in the search for new therapeutic agents and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXIWWQBGYRJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Imidazo 1,2 a Pyridine Core and Its Halogenation
Established Cyclization and Condensation Protocols for Imidazo[1,2-a]pyridine (B132010) Ring Construction
The construction of the imidazo[1,2-a]pyridine ring system is a cornerstone of medicinal chemistry, with a variety of established methods. rsc.org The most traditional and widely used approach involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govresearchgate.net This reaction typically proceeds via initial alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. nih.govresearchgate.net Variations of this method have been developed to improve yields and reaction conditions, including performing the reaction in different solvents like ethanol (B145695) or dimethylformamide (DMF), sometimes without the need for a base. nih.govresearchgate.net
Another fundamental approach is the cyclization of N-propargylpyridinium salts. This method can be promoted by a base, such as sodium hydroxide, and offers a rapid and efficient route to the imidazo[1,2-a]pyridine core under aqueous and ambient conditions. rsc.org
Multicomponent Reaction Strategies for Diversified Imidazo[1,2-a]pyridine Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step, offering high atom economy and molecular diversity. mdpi.comsciforum.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like ammonium (B1175870) chloride or scandium triflate. mdpi.combeilstein-journals.orgmdpi.com
Recent advancements have focused on making these reactions more environmentally friendly. For instance, the GBB reaction has been successfully performed using microwave assistance in ethanol with an ammonium chloride catalyst, significantly reducing reaction times. mdpi.commdpi.com Researchers have also expanded the utility of MCRs by combining them in tandem. For example, a GBB reaction can be followed by a Ugi reaction to create complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | NH4Cl, EtOH, Microwave | Rapid, eco-friendly synthesis of 3-amino derivatives. | mdpi.commdpi.com |
| Tandem GBB-Ugi | GBB product, Aldehyde, Amine, Isocyanide | Various | Creates complex peptidomimetics. | beilstein-journals.orgbeilstein-journals.org |
| Three-component coupling | 2-Aminopyridine, Acetophenone, Dimedone | Molecular Iodine, Water, Ultrasound | Environmentally benign, high yield synthesis. | nih.gov |
| Aza-Friedel–Crafts Reaction | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)3 | Synthesis of C3-alkylated derivatives. | nih.gov |
Transition Metal-Catalyzed Approaches in Imidazo[1,2-a]pyridine Synthesis
Transition metal catalysis has become an indispensable tool for the synthesis of imidazo[1,2-a]pyridines, enabling reactions that are otherwise difficult to achieve. rsc.org Various metals, including palladium, copper, rhodium, and iridium, have been employed to facilitate the construction of this heterocyclic system. rsc.org
Copper-catalyzed reactions are particularly common. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides a mild route to imidazo[1,2-a]pyridines. organic-chemistry.org Another method involves the copper iodide (CuI)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org
Palladium catalysts are also widely used. One strategy involves the Pd(II)-catalyzed cyclization of N-aryl-2-aminopyridines with alkynes to form indole-annulated imidazo[1,2-a]pyridines. rsc.org A one-pot transformation of lignin (B12514952) β-O-4 model compounds to imidazo[1,2-a]pyridines has been developed using a Pd/C catalyst in the presence of iodine. nih.gov
Metal-Free and Environmentally Conscious Synthetic Methods for Imidazo[1,2-a]pyridines
Growing environmental concerns have spurred the development of metal-free and sustainable methods for synthesizing imidazo[1,2-a]pyridines. nih.govresearchgate.netacs.org These methods often utilize green solvents like water or ethanol and avoid the use of toxic and expensive metal catalysts. rsc.orgacs.org
One notable metal-free approach is the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which proceeds rapidly and in high yield at ambient temperature. rsc.org Another green protocol involves the use of ammonium chloride in ethanol for the three-component reaction of 2-aminopyridines, aldehydes, and isocyanides. nih.gov Furthermore, catalyst-free condensation of 2-aminopyridines with α-halogenocarbonyl compounds can be achieved by simply refluxing in solvents like ethanol or DMF. nih.govresearchgate.netacs.org The use of molecular iodine as a catalyst in water under ultrasound irradiation represents another environmentally friendly strategy for the three-component synthesis of imidazo[1,2-a]pyridines. nih.gov
Regioselective Halogenation Techniques for Imidazo[1,2-a]pyridine Systems
The introduction of halogens at specific positions of the imidazo[1,2-a]pyridine ring is critical for the development of new derivatives, as these halogens can serve as handles for further functionalization through cross-coupling reactions. The synthesis of compounds like 8-Bromo-6-iodoimidazo[1,2-a]pyridine relies on precise control over halogenation.
Directed Bromination Methodologies
Regioselective bromination of the imidazo[1,2-a]pyridine core has been achieved through various methods. The C3 position is the most common site for electrophilic substitution. A metal-free approach for C3-bromination uses sodium bromite (B1237846) (NaBrO₂) in DMF under acidic conditions. researchgate.net
Another method employs carbon tetrabromide (CBr₄) as the bromine source, promoted by a base like sodium hydroxide, to achieve efficient and regioselective synthesis of C3-brominated imidazo[1,2-a]pyridines. A notable strategy involves using 2-aminopyridine itself as a shuttle for the α-bromination of ketones with CBrCl₃, followed by cyclization to yield 3-phenyl-2-bromo-imidazo[1,2-a]pyridines. organic-chemistry.org
Directed Iodination Methodologies, Including C-H Functionalization Approaches
Directed iodination of the imidazo[1,2-a]pyridine scaffold, particularly through C-H functionalization, has gained significant attention. researchgate.net These methods offer a direct route to iodinated products without the need for pre-functionalized substrates. A common strategy involves the use of molecular iodine (I₂) in the presence of an oxidant. nih.govacs.org
For instance, a metal-free and environmentally friendly method for the regioselective iodination at the C3 position utilizes molecular iodine with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govacs.org This reaction can be accelerated using ultrasound irradiation in a green solvent like ethanol, significantly improving reaction efficiency. nih.govacs.org This approach tolerates a variety of substituents on the imidazo[1,2-a]pyridine ring, including bromo groups, which is essential for the synthesis of di-halogenated compounds. acs.org Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative route where a bromo-substituted imidazo[1,2-a]pyridine can be converted to its iodo-analogue using sodium iodide. The synthesis of 6-iodoimidazo[1,2-a]pyridine (B1303834) can be achieved through the condensation of the corresponding iodo-2-aminopyridine with chloroacetaldehyde (B151913).
Table 2: Regioselective Halogenation Methods for Imidazo[1,2-a]pyridines
| Halogenation Type | Reagents | Position | Key Feature | Reference |
|---|---|---|---|---|
| Bromination | Sodium bromite (NaBrO₂), DMF | C3 | Metal-free, regioselective. | researchgate.net |
| Bromination | CBr₄, NaOH | C3 | Base-promoted, high efficiency. | |
| Iodination (C-H Functionalization) | I₂, tert-Butyl hydroperoxide (TBHP), Ultrasound | C3 | Metal-free, green, accelerated by ultrasound. | nih.govacs.org |
| Iodination (Halogen Exchange) | Sodium Iodide (NaI) | Varies | Finkelstein reaction, converts bromo to iodo derivatives. |
Orthogonal Halogenation Strategies for Polyhalogenated Imidazo[1,2-a]pyridines
The synthesis of polyhalogenated imidazo[1,2-a]pyridines, where different halogen atoms are installed at specific positions, requires careful strategic planning. Orthogonal halogenation, the selective introduction of halogens one by one without affecting previously installed ones, is crucial for building such molecules. This control is typically achieved by exploiting the inherent reactivity of the imidazo[1,2-a]pyridine nucleus and by using pre-halogenated starting materials.
The electronic properties of the imidazo[1,2-a]pyridine system dictate its reactivity towards electrophilic halogenation. The C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. scispace.comnih.gov Following C3, the C5 and C7 positions on the pyridine ring are the next most reactive sites. However, regioselectivity can be directed to other positions, such as C6 and C8, by starting with appropriately substituted 2-aminopyridines.
A general strategy for orthogonal halogenation involves a multi-step approach:
Synthesis of a Halogenated 2-Aminopyridine: The synthesis begins with a pyridine ring already bearing one or more halogen substituents at desired positions. For instance, 2-amino-5-bromopyridine (B118841) can be prepared from 2-aminopyridine by bromination with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. ijssst.infoorgsyn.org
Formation of the Imidazo[1,2-a]pyridine Core: The substituted 2-aminopyridine is then cyclized to form the imidazo[1,2-a]pyridine ring. This is commonly achieved through condensation with an α-halocarbonyl compound, such as chloroacetaldehyde. google.com This step preserves the halogen substitution pattern on the pyridine-derived portion of the fused ring system.
Selective Halogenation of the Fused Ring System: With the initial halogen(s) in place, a second, different halogen can be introduced at another specific position. For example, direct iodination of an existing bromo-imidazo[1,2-a]pyridine can be achieved using an electrophilic iodine source. The conditions for this second halogenation must be chosen carefully to avoid halogen exchange reactions. Research has shown that various positions on the imidazo[1,2-a]pyridine ring can be selectively halogenated. For instance, iodination can be directed to the C3 or C8 positions under different conditions. osi.lv Ultrasound-assisted methods have also been developed for the regioselective C3-iodination of imidazo[1,2-a]pyridines using molecular iodine. acs.orgnih.gov
This stepwise approach allows for the controlled synthesis of di- or polyhalogenated imidazo[1,2-a]pyridines with a defined substitution pattern, which is essential for their use as specific building blocks in organic synthesis.
Dedicated Synthetic Pathways to Achieve this compound
The synthesis of the specific compound this compound is a prime example of a multi-step synthetic sequence that relies on the principles of regioselective halogenation of a pyridine precursor followed by the construction of the fused imidazole ring. The most direct pathway involves the synthesis of a di-halogenated 2-aminopyridine intermediate.
A reported synthesis of the key precursor, 2-amino-5-bromo-3-iodopyridine, starts from 2-aminopyridine. ijssst.inforesearchgate.net This process involves a two-step halogenation sequence.
Step 1: Bromination of 2-Aminopyridine
The initial step is the regioselective bromination of 2-aminopyridine at the 5-position to yield 2-amino-5-bromopyridine. This is typically accomplished using N-bromosuccinimide (NBS) in acetone. ijssst.info
Step 2: Iodination of 2-Amino-5-bromopyridine
The subsequent step is the iodination of 2-amino-5-bromopyridine at the 3-position. This transformation can be carried out using a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of sulfuric acid. ijssst.infogoogle.com This reaction proceeds via in situ generation of an electrophilic iodine species that attacks the electron-rich 3-position of the pyridine ring.
The reaction parameters for the synthesis of the key intermediate are summarized in the table below.
| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Bromination | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 95.0% | 97.0% | ijssst.info |
| Iodination | 2-Amino-5-bromopyridine | Potassium Iodate (KIO₃), Potassium Iodide (KI), Sulfuric Acid | Water | 73.7% | 98.5% | ijssst.info |
Step 3: Cyclization to form this compound
With the correctly substituted 2-amino-3-bromo-5-iodopyridine in hand, the final step is the construction of the imidazole ring. This is achieved through a condensation reaction with a suitable two-carbon electrophile, such as chloroacetaldehyde. This reaction, often referred to as the Tchichibabin reaction for imidazo[1,2-a]pyridine synthesis, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.
A patented method for the synthesis of the related 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine utilizes a 40% aqueous solution of chloroacetaldehyde in the presence of a base like sodium bicarbonate and a solvent such as ethanol. google.com By analogy, treating 2-amino-3-bromo-5-iodopyridine with chloroacetaldehyde under similar conditions would lead to the formation of this compound. The reaction proceeds via initial formation of an imine between the exocyclic amino group and the aldehyde, followed by an intramolecular nucleophilic substitution to close the five-membered imidazole ring.
Reaction 1: 2-Aminopyridine is brominated to give 2-amino-5-bromopyridine.
Reaction 2: 2-Amino-5-bromopyridine is iodinated to yield 2-amino-5-bromo-3-iodopyridine.
Reaction 3: 2-Amino-5-bromo-3-iodopyridine is condensed with chloroacetaldehyde to afford the final product, this compound.
This synthetic pathway highlights a robust method for accessing specifically substituted polyhalogenated imidazo[1,2-a]pyridines, providing valuable building blocks for further chemical exploration.
Reactivity Profiles and Derivatization Chemistry of Halogenated Imidazo 1,2 a Pyridines
Exploration of Halogen-Mediated Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
The presence of both a bromo and an iodo substituent on the imidazo[1,2-a]pyridine (B132010) core makes 8-Bromo-6-iodoimidazo[1,2-a]pyridine an excellent substrate for palladium-catalyzed cross-coupling reactions. The well-established difference in reactivity between carbon-iodine and carbon-bromine bonds (C-I > C-Br) under these conditions allows for regioselective functionalization.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the reaction can be selectively performed at the more reactive C-6 iodo position. By carefully controlling the reaction conditions, such as the palladium catalyst, ligand, base, and temperature, it is possible to achieve monosubstitution at the C-6 position while leaving the C-8 bromo group intact for subsequent transformations. For instance, coupling with various arylboronic acids can introduce a range of substituents at the 6-position. Subsequent modification of the reaction conditions, often by employing a more active catalyst system or higher temperatures, can then facilitate a second Suzuki-Miyaura coupling at the less reactive C-8 bromo position.
Stille Coupling:
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for the introduction of alkynyl moieties into the imidazo[1,2-a]pyridine scaffold. The higher reactivity of the C-I bond dictates that the initial coupling will occur selectively at the C-6 position of this compound. researchgate.net This allows for the synthesis of 8-bromo-6-alkynylimidazo[1,2-a]pyridines, which can then be further functionalized at the C-8 position.
Interactive Data Table: Halogen-Mediated Cross-Coupling Reactions
| Coupling Reaction | Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | C-6 | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Data not available | General Protocol |
| Stille | C-6 | Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | Data not available | General Protocol |
| Sonogashira | C-6 | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Room Temp | Data not available | researchgate.net |
Note: Specific experimental data for this compound is limited in the public domain. The conditions presented are based on general protocols for similar dihalogenated heterocyclic systems and highlight the expected regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Imidazo[1,2-a]pyridines
Nucleophilic aromatic substitution (SNAr) provides a complementary method for the functionalization of halogenated imidazo[1,2-a]pyridines. In this reaction, a nucleophile replaces a halide on the aromatic ring. The imidazo[1,2-a]pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring-junction nitrogen.
The relative leaving group ability of the halogens in SNAr reactions is generally F > Cl > Br > I. However, the reactivity is also highly dependent on the position of the halogen and the nature of the nucleophile. For this compound, the electron-withdrawing nature of the pyridine (B92270) nitrogen activates the C-8 position (ortho) and the C-6 position (para-like) towards nucleophilic attack.
Common nucleophiles used in SNAr reactions on this scaffold include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine can lead to the corresponding amino-substituted imidazo[1,2-a]pyridine. The selectivity of substitution between the C-6 and C-8 positions would depend on a combination of electronic factors and the specific reaction conditions employed. It is generally expected that the position that can better stabilize the negative charge of the Meisenheimer intermediate will be more reactive.
Radical Functionalization and Its Application to Imidazo[1,2-a]pyridines
Radical reactions offer a powerful and often complementary approach to traditional ionic reactions for the functionalization of heterocyclic compounds. sci-hub.se For halogenated imidazo[1,2-a]pyridines, radical reactions can enable the introduction of a variety of functional groups at the halogenated positions.
One notable example is radical borylation, which can convert the C-Br or C-I bond into a boronic ester. These borylated intermediates are then valuable substrates for subsequent Suzuki-Miyaura cross-coupling reactions. While specific studies on this compound are not prevalent, the general methodology of radical borylation of aryl halides is well-established and could likely be applied to this system. researchgate.net This would involve the generation of an imidazo[1,2-a]pyridinyl radical, which then reacts with a boron-containing radical trap.
Other Functional Group Interconversions at Halogenated Positions within the Imidazo[1,2-a]pyridine Framework
Beyond cross-coupling and nucleophilic substitution reactions, the bromo and iodo groups on the imidazo[1,2-a]pyridine ring can be transformed into a variety of other functional groups.
One important transformation is the halogen-metal exchange . This is typically achieved by treating the dihalogenated compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. Due to the greater electrophilicity of iodine, the C-I bond is more susceptible to this exchange than the C-Br bond. This would selectively generate a lithiated species at the C-6 position, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and silyl (B83357) groups.
Another potential transformation is the halogen dance reaction , which involves the base-induced migration of a halogen atom to an adjacent deprotonated position. researchgate.netclockss.orgresearchgate.net While not explicitly reported for this compound, this type of rearrangement is known to occur in other halogenated heterocyclic systems and could potentially be a competing pathway under certain basic conditions.
Finally, reduction of the carbon-halogen bonds can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with a hydride source. Selective reduction of the C-I bond over the C-Br bond is often possible under carefully controlled conditions, providing access to the corresponding 8-bromoimidazo[1,2-a]pyridine.
Theoretical and Computational Investigations of Halogenated Imidazo 1,2 a Pyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. nih.govresearchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometry and the prediction of various quantum chemical parameters. nih.govresearchgate.netnih.gov These parameters are crucial for understanding the stability and reactivity of halogenated imidazo[1,2-a]pyridines. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For instance, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO–LUMO gap was calculated to be 4.343 eV, providing a quantitative measure of its stability. nih.govresearchgate.net Analysis of the electron density distribution in these orbitals reveals the most probable sites for reaction; for related bromo-imidazo[1,2-a]pyridine derivatives, the HOMO is typically characterized by π-character distributed across the aromatic rings, while the LUMO may also have π-character, with significant density on specific atoms. nih.govresearchgate.net
Global reactivity descriptors can be derived from HOMO and LUMO energies to quantify and compare the chemical behavior of different molecules.
Table 1: Representative Quantum Chemical Parameters Calculated from FMO Energies for Imidazo[1,2-a]pyridine (B132010) Derivatives This table presents a set of typical quantum chemical descriptors derived from DFT calculations for related imidazo[1,2-a]pyridine systems. The values are illustrative of the data obtained from such studies.
| Parameter | Formula | Description |
| Ionization Potential (IP) | IP = -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A global index that measures the propensity of a species to accept electrons. |
| Data sourced from principles described in nih.gov, researchgate.net, researchgate.net. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. researchgate.netchegg.com Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. chegg.com
For imidazo[1,2-a]pyridine derivatives, MEP analysis can precisely identify the most likely sites for chemical interactions. For example, the nitrogen atoms of the imidazo[1,2-a]pyridine core are often identified as the most electron-rich regions (nucleophilic sites), while regions near hydrogen atoms or electron-withdrawing substituents like halogens can exhibit positive potential (electrophilic sites). researchgate.netresearchgate.net This analysis is crucial for predicting how 8-bromo-6-iodoimidazo[1,2-a]pyridine will interact with other reagents and biological targets.
Computational Modeling of Reaction Mechanisms and Transition States in Halogenation and Subsequent Transformations
Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions, including the halogenation of the imidazo[1,2-a]pyridine scaffold. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathways.
A notable computational study on the halogenation of pyridine (B92270), a related core structure, utilized DFT to investigate a ring-opening, halogenation, and ring-closing sequence. nsf.govcapes.gov.br The calculations revealed that the reaction proceeds through distinct transition states (TS) and that the rate-determining and selectivity-determining steps can change depending on the halogenating agent used (e.g., NCS for chlorination, NBS for bromination, and NIS for iodination). nsf.gov For chlorination and bromination, the initial C–Hal bond formation step was found to be kinetically controlled and irreversible. nsf.gov However, for iodination, the C–I bond formation was reversible, and the subsequent deprotonation step determined the regioselectivity. nsf.gov Such detailed mechanistic insights are invaluable for optimizing reaction conditions and predicting outcomes for the synthesis of specifically substituted compounds like this compound. These models help explain the regioselectivity often observed in the synthesis of 3-halo-imidazo[1,2-a]pyridines. rsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Synthetic Design
Quantitative Structure-Reactivity Relationship (QSRR) and the related Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the properties of new, unsynthesized molecules. nih.govespublisher.com
For imidazo[1,2-a]pyridine derivatives, QSAR studies have been successfully employed to understand the mechanism of action and to predict the potency of new compounds. nih.gov In one study, the biological activity of a series of imidazo[1,2-a]pyridine derivatives was significantly correlated with Global Topological Charge Indices (GTCI) and the hydrophobicity constant (π) of certain substituents. nih.gov This indicated that charge transfer within the molecule and the hydrophobic character of substituents were key factors controlling their activity. nih.gov By establishing such relationships, QSRR models can guide synthetic efforts, allowing chemists to design new derivatives of this compound with tailored reactivity for specific applications, such as cross-coupling reactions, by predicting which structural modifications will yield the desired electronic or steric properties.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While DFT calculations often focus on single, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior in a more realistic environment (e.g., in solution or a crystal lattice) over time. MD simulations are used to explore the conformational landscape of a molecule and to study the nature and strength of its intermolecular interactions. researchgate.net
MD simulations can take this analysis a step further by modeling the dynamic behavior of these interactions. For this compound, MD could be used to simulate its conformational flexibility, its interactions with solvent molecules, or its binding dynamics within a biological target. By simulating the movement of atoms over time, MD provides insights into the stability of different conformations and the strength of intermolecular bonds, which are critical for understanding its physical properties and mechanism of action in various applications. researchgate.net
Strategic Applications of Halogenated Imidazo 1,2 a Pyridine Scaffolds in Advanced Organic Synthesis
Role as Versatile Building Blocks for the Construction of Complex Heterocyclic Architectures
The presence of two different halogen atoms at the 6- and 8-positions of the imidazo[1,2-a]pyridine (B132010) ring makes 8-Bromo-6-iodoimidazo[1,2-a]pyridine a highly versatile precursor for the synthesis of complex, poly-substituted heterocyclic structures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility, allowing for sequential and regioselective functionalization through various cross-coupling reactions. mdpi.com
The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com This reactivity difference enables the selective substitution of the iodine atom at the 6-position while leaving the bromine atom at the 8-position intact. This initial functionalization can introduce a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. mdpi.comnih.gov
Following the selective functionalization at the 6-position, the remaining bromine atom at the 8-position can then be subjected to a second, distinct cross-coupling reaction. This stepwise approach provides a powerful strategy for the controlled construction of di-substituted imidazo[1,2-a]pyridines with diverse functionalities at specific positions. For instance, a Suzuki coupling could be performed at the 6-position, followed by a Sonogashira coupling at the 8-position, leading to a complex molecule with both aryl and alkynyl substituents.
A variety of complex heterocyclic architectures can be accessed from This compound and its derivatives. The introduction of appropriate functional groups can be followed by intramolecular cyclization reactions to build fused-ring systems. While direct examples for the 6,8-dihalo scaffold are not extensively documented, the principles have been demonstrated with related systems. rsc.org
Table 1: Regioselective Cross-Coupling Reactions of Dihalogenated Imidazo[1,2-a]pyridines
| Position | Halogen | Relative Reactivity in Pd-Catalyzed Coupling | Potential Coupling Partners | Resulting Functionality |
|---|---|---|---|---|
| 6 | Iodine | Higher | Aryl/heteroaryl boronic acids, terminal alkynes, amines | Aryl, heteroaryl, alkynyl, amino |
| 8 | Bromine | Lower | Aryl/heteroaryl boronic acids, terminal alkynes, amines | Aryl, heteroaryl, alkynyl, amino |
This table illustrates the general principles of regioselective functionalization based on the differential reactivity of C-I and C-Br bonds.
Utilization in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. beilstein-journals.org The This compound scaffold is an excellent starting point for DOS due to its capacity for sequential and orthogonal functionalization at two distinct positions.
The differential reactivity of the C-I and C-Br bonds allows for a combinatorial approach to library synthesis. A set of building blocks can be introduced at the 6-position via coupling to the iodo-group, followed by the introduction of a second set of diverse building blocks at the 8-position via coupling to the bromo-group. This two-dimensional diversification strategy can rapidly generate a large library of unique compounds from a small number of starting materials.
While specific library synthesis protocols starting directly from This compound are not extensively reported in the literature, the principles of using halogenated heterocyclic scaffolds for library generation are well-established. For example, solid-phase synthesis has been employed to create libraries of imidazo[1,2-a]pyridine-8-carboxamides, demonstrating the tractability of this core in combinatorial chemistry. The functionalization at the 8-position highlights the potential for diversification at this site.
Furthermore, the imidazo[1,2-a]pyridine core itself can be constructed through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which allows for the introduction of diversity at other positions of the heterocyclic system. beilstein-journals.org A synthetic strategy that combines the multicomponent assembly of a halogenated imidazo[1,2-a]pyridine with subsequent dual cross-coupling at the 6- and 8-positions would represent a powerful approach for generating highly diverse chemical libraries.
Design Principles for Modulating Reactivity, Regioselectivity, and Functional Group Compatibility through Halogen Substitution
The choice and positioning of halogen atoms on the imidazo[1,2-a]pyridine scaffold are critical design elements that allow for the fine-tuning of its chemical properties. The inherent electronic nature of the imidazo[1,2-a]pyridine ring system directs electrophilic halogenation to the 6- and 8-positions.
The distinct electronic and steric properties of bromine and iodine in This compound are key to its synthetic utility:
Reactivity: The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. This difference in reactivity is the basis for the regioselective functionalization described in section 6.1. mdpi.com
Regioselectivity: The predictable difference in reactivity between the iodo and bromo substituents allows for a high degree of control over the sequence of synthetic transformations. One can confidently target the 6-position for initial modification, followed by subsequent reaction at the 8-position.
Functional Group Compatibility: The conditions for palladium-catalyzed cross-coupling reactions are generally mild and tolerant of a wide range of functional groups. This allows for the use of complex and densely functionalized building blocks in the synthesis of novel imidazo[1,2-a]pyridine derivatives. The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate sensitive functional groups present in the coupling partners.
The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring can also influence the reactivity of the halogenated positions, although this has been more systematically studied for other dihalogenated isomers. mdpi.com The electronic properties of the 2-substituent can modulate the electron density of the pyridine (B92270) ring, which in turn can affect the rates of cross-coupling reactions at the 6- and 8-positions.
Explorations in Supramolecular Chemistry and Materials Science
While the primary applications of This compound reported in the literature are in the realm of synthetic methodology and medicinal chemistry, the structural features of this compound suggest potential for its use in supramolecular chemistry and materials science. The imidazo[1,2-a]pyridine scaffold itself is known to be a component of functional materials, including fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comnih.gov
The presence of two halogen atoms offers the possibility of forming halogen bonds, which are non-covalent interactions between a halogen atom (the Lewis acid) and a Lewis base. These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular architectures, such as one-, two-, or three-dimensional networks. The ability to selectively functionalize the bromo and iodo positions allows for the introduction of other functionalities that can participate in hydrogen bonding, π-stacking, or metal coordination, further expanding the possibilities for crystal engineering and the design of functional materials.
Although specific studies on the supramolecular chemistry of This compound are not yet prevalent, the broader field of halogen-bonded co-crystals is an active area of research. The principles established in this field could be applied to the design of new materials based on this versatile building block.
Future Research Trajectories and Methodological Innovations for Halogenated Imidazo 1,2 a Pyridines
Development of Highly Sustainable and Atom-Economical Halogenation Protocols
The synthesis of halogenated organic compounds is fundamental to modern chemistry, but traditional methods often rely on harsh reagents and generate significant waste. numberanalytics.com Future research is intensely focused on developing greener, more sustainable protocols for the halogenation of imidazo[1,2-a]pyridines. These efforts prioritize environmental compatibility, cost-effectiveness, and atom economy.
Key areas of development include:
Transition-Metal-Free Halogenation: A significant advancement is the move away from heavy metal catalysts. For instance, a facile method for the regioselective C-H halogenation of imidazo[1,2-a]pyridines uses inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source under acidic conditions, providing an efficient route to 3-chloro or 3-bromo derivatives. rsc.orgresearchgate.net
Eco-Friendly Catalysts and Solvents: The use of molecular iodine (I₂) as a low-cost, readily available, and benign catalyst represents a sustainable approach. rsc.org Research has demonstrated the synthesis of imidazo[1,2-a]pyridines using I₂ in environmentally friendly solvents like water. nih.gov Similarly, protocols utilizing greener solvents like ethanol (B145695) under microwave irradiation are being developed to reduce reliance on volatile organic compounds. researchgate.net
Energy-Efficient Methods: Ultrasonic irradiation is emerging as a green chemistry tool for accelerating halogenation reactions. acs.org An ultrasound-assisted method for the oxidative iodination of imidazo[1,2-a]pyridines with molecular iodine in an innocuous solvent has been shown to produce 3-iodinated products in very high yields within a short time, maximizing iodine atom economy. acs.org
Electrochemical Synthesis: Electrochemistry offers a green and efficient pathway for C-H halogenation, avoiding the need for chemical oxidants and providing high selectivity through precise control of the reaction potential. bohrium.com
These sustainable approaches not only minimize the environmental impact but also often lead to higher yields and simpler purification processes, making the synthesis of compounds like 8-Bromo-6-iodoimidazo[1,2-a]pyridine more efficient and scalable. acs.orgbohrium.com
Investigation of Unexplored Reactivity Patterns of Dihalogenated Imidazopyridines
Dihalogenated imidazo[1,2-a]pyridines, exemplified by this compound, are powerful building blocks due to the differential reactivity of their carbon-halogen bonds. The C-I bond is generally more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions. This reactivity gradient allows for selective and sequential functionalization.
Future research will likely focus on:
Regiocontrolled Polyfunctionalization: Studies on 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines have demonstrated that the iodine atom can be substituted with complete regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com The subsequent substitution of the less reactive chlorine atom presents a greater challenge. mdpi.com Future work will aim to develop more robust catalytic systems that can efficiently activate the C-Br and C-Cl bonds, enabling a "one-pot" double-coupling approach to introduce diverse functional groups at specific positions. mdpi.com
Novel Coupling Strategies: Beyond traditional cross-coupling, research is needed to explore less common transformations. This includes investigating the potential for halogen-metal exchange reactions, C-H activation adjacent to the halogenated positions, and exploring the utility of these dihalogenated scaffolds in multicomponent reactions. mdpi.com
Halogen Dance Reactions: The "halogen dance" reaction, where a halogen atom migrates to a different position on the heterocyclic ring under basic conditions, is an under-explored area for imidazo[1,2-a]pyridines. exlibrisgroup.com Investigating this phenomenon in dihalogenated systems could unlock novel isomers that are otherwise difficult to synthesize.
A deeper understanding of these reactivity patterns will expand the synthetic toolbox, allowing chemists to use compounds like this compound to construct highly complex and diverse molecular libraries for drug discovery and materials science. nih.govrsc.org
Integration of Flow Chemistry and Automated Synthesis for Scalable Production and Derivatization
To meet the demands of high-throughput screening and industrial production, synthetic methods must be scalable, reproducible, and efficient. Flow chemistry and automated synthesis are transformative technologies that address these needs.
Future trajectories in this area include:
Continuous Flow Synthesis: Automated flow synthesis of the imidazo[1,2-a]pyridine (B132010) core has already been demonstrated, combining steps like acid-catalyzed condensation and thermal cyclization into a continuous process. researchgate.net Future work will focus on integrating halogenation and subsequent derivatization steps into these flow systems. This approach offers enhanced safety, particularly when handling hazardous reagents, improved heat and mass transfer, and the potential for real-time optimization.
Automated Platforms for Library Synthesis: The development of automated platforms that utilize pre-packaged capsules of reagents can streamline the synthesis of derivatives. synplechem.com Such systems allow for the sequential, automated synthesis of diverse analogues from a common intermediate like this compound without intermediate purification steps, rapidly accelerating the drug discovery process. synplechem.com
Microwave-Assisted Flow Synthesis (MACOS): The combination of microwave heating with continuous flow systems can dramatically reduce reaction times from hours to minutes. This has been successfully applied to key reactions like the Heck reaction in the synthesis of related heterocyclic cores and holds significant promise for the rapid production of halogenated imidazo[1,2-a]pyridines. researchgate.net
The integration of these automated technologies will enable the on-demand, scalable production of these valuable compounds, facilitating their broader application in research and development. researchgate.netsynplechem.com
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and ensuring process safety. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring provide real-time data on reactant consumption, product formation, and the appearance of transient intermediates.
Key techniques and future applications include:
Coupled Spectroscopic Methods: The simultaneous use of multiple fiber-optic probes for techniques like Attenuated Total Reflection-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy can provide a comprehensive picture of a reaction. researchgate.net IR and Raman are excellent for tracking changes in functional groups and molecular vibrations, while UV-Vis can monitor concentrations of colored species and conjugated systems. researchgate.netacs.org
Real-Time Kinetic Analysis: Continuous monitoring allows for the generation of detailed kinetic profiles, which are essential for mechanistic analysis. rsc.org By observing how reaction rates change with different catalysts, temperatures, or reactant concentrations, researchers can gain deep insights into the reaction pathway and identify rate-limiting steps. rsc.orgacs.org
Application in Complex Systems: These in-situ techniques are particularly valuable for monitoring reactions in challenging environments, such as multiphase systems, electrochemical cells, or high-pressure flow reactors. researchgate.netrsc.org This capability is vital for understanding and optimizing the novel synthetic methods discussed in previous sections.
Applying these advanced analytical tools to the synthesis and derivatization of halogenated imidazo[1,2-a]pyridines will enable more rational process development and could lead to the discovery of entirely new reaction pathways. spectroscopyonline.com
Synergistic Application of Machine Learning and Computational Chemistry for Predictive Synthesis and Design
The convergence of computational chemistry and machine learning (ML) is revolutionizing how chemical research is conducted. These tools offer the potential to predict reaction outcomes, optimize conditions, and design novel molecules with desired properties, thereby reducing the need for time-consuming trial-and-error experimentation.
Future research in this domain will focus on:
Predictive Reaction Modeling: ML models are being trained on large datasets of chemical reactions to predict outcomes, such as yield or selectivity. researchgate.netresearchgate.net For the imidazo[1,2-a]pyridine system, ML could predict the success of a specific cross-coupling reaction on a dihalogenated substrate or suggest optimal conditions (catalyst, solvent, temperature) for a desired transformation. youtube.comnih.gov
Structure-Based Drug Design: Computational chemistry techniques like molecular docking are already used to design imidazo[1,2-a]pyridine derivatives that can act as potent and selective inhibitors for biological targets like kinases. nih.govnih.gov By using the 3D structure of a target protein, chemists can computationally design new derivatives of a scaffold like this compound to maximize binding affinity and predict potential therapeutic efficacy. nih.govacs.org
Retrosynthesis and Synthesis Planning: AI-powered tools are being developed to perform retrosynthesis, breaking down a complex target molecule into simpler, commercially available starting materials. researchgate.net This can help chemists devise the most efficient and practical synthetic routes for novel, highly functionalized imidazo[1,2-a]pyridines.
Quantum Computational Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of synthesized derivatives. nih.gov Such studies can explain the observed reactivity patterns, rationalize reaction mechanisms, and predict the properties of new, yet-to-be-synthesized molecules. nih.gov
The synergy between these computational approaches and experimental work promises to accelerate the discovery and development of new halogenated imidazo[1,2-a]pyridines for a wide range of applications. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-bromo-6-iodoimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
- Methodology : A robust method involves treating ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃ as a base, yielding 65% of the target compound. Key parameters include maintaining stoichiometric ratios (1:1.2 for diaminopyridine:haloketone), reflux duration (12–24 hrs), and post-reaction purification via column chromatography or recrystallization .
- Optimization : Solvent polarity (ethanol vs. DMF) and temperature control (60–80°C) significantly impact yield. Microwave-assisted synthesis can reduce reaction times by 50% while maintaining yields above 60% .
Q. How is the molecular structure of this compound validated experimentally?
- Structural Analysis : Single-crystal X-ray diffraction confirms planar geometry (r.m.s. deviation <0.024 Å for non-H atoms) and intramolecular hydrogen bonding (N–H⋯N, 2.89–3.12 Å). NMR (¹H/¹³C) and HRMS validate electronic environments and molecular mass (e.g., HRMS: [M+H]⁺ calc. 321.1136, obs. 321.1129) .
- Spectroscopic Techniques : IR spectroscopy identifies key functional groups (C–Br stretch at 550–600 cm⁻¹; C–I stretch at 485–500 cm⁻¹) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromo, iodo, nitro) on the imidazo[1,2-a]pyridine scaffold influence anticancer activity?
- Substituent Effects :
- Experimental Design : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and normal Vero cells. Molecular docking (AutoDock Vina) predicts binding affinities to CDK2 (PDB: 1AQ1) .
Q. What strategies mitigate synthetic challenges in halogenation (Br/I) at the C-6 and C-8 positions?
- Halogenation Protocol : For regioselective bromination, use NBS (N-bromosuccinimide) in DMF at 0°C (yield: 75%). Iodination requires I₂/KI in acetic acid (60°C, 6 hrs) with catalytic CuI .
- Troubleshooting : Competing side reactions (e.g., dihalogenation) are minimized by limiting halogen equivalents (1.1–1.3 eq.) and monitoring via TLC .
Q. How can imidazo[1,2-a]pyridine derivatives be functionalized for anti-inflammatory applications?
- Functionalization Routes :
- Step 1 : Introduce sulfonamide groups at C-2 via Ullmann coupling (CuI, phenanthroline, DMSO, 100°C).
- Step 2 : Modify C-8 with acetylated amines (e.g., tert-butyl carbamate) for enhanced solubility (LogP reduction from 3.2 to 1.8) .
Q. What intermolecular interactions govern the solid-state packing of this compound?
- Crystal Engineering : Dominated by π-π stacking (3.4–3.6 Å interplanar distance) and C–H⋯X (X = Br, I) halogen bonds (2.95–3.15 Å). Hirshfeld surface analysis quantifies H-bond contributions (N–H⋯N: 25%; C–H⋯π: 18%) .
- Implications : Stacking patterns influence solubility and bioavailability. Co-crystallization with PEG-4000 improves dissolution rates by 40% .
Data Contradictions and Resolutions
Q. Why do conflicting reports exist regarding the cytotoxicity of nitro-substituted derivatives?
- Resolution : Ortho-nitro derivatives exhibit lower activity due to steric clashes in planar binding pockets (e.g., CDK2), while para-nitro analogs align optimally with hydrophobic residues (e.g., Phe80). Always validate with 3D-QSAR models .
Q. How to reconcile discrepancies in bromination yields across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
